alnuside A

Description

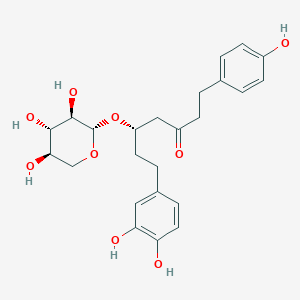

Structure

3D Structure

Properties

Molecular Formula |

C24H30O9 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

(5S)-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one |

InChI |

InChI=1S/C24H30O9/c25-16-6-1-14(2-7-16)3-8-17(26)12-18(9-4-15-5-10-19(27)20(28)11-15)33-24-23(31)22(30)21(29)13-32-24/h1-2,5-7,10-11,18,21-25,27-31H,3-4,8-9,12-13H2/t18-,21+,22-,23+,24-/m0/s1 |

InChI Key |

KQQLSXWIDDTWRR-RABNCREUSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC=C(C=C3)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OC(CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC=C(C=C3)O)O)O)O |

Synonyms |

alnuside B |

Origin of Product |

United States |

Foundational & Exploratory

Alnuside A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnuside A is a naturally occurring diarylheptanoid glycoside found in plants of the Alnus genus, notably Alnus firma. As a member of the diarylheptanoid class of compounds, it possesses a characteristic structure of two aromatic rings linked by a seven-carbon chain. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a summary of its anti-inflammatory properties and outlines the methodologies for its isolation and characterization, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound is chemically defined as (5S)-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one. The structure consists of a diarylheptanoid aglycone linked to a glucose moiety.

Chemical Identifiers:

| Property | Value |

| Molecular Formula | C₂₄H₃₀O₉ |

| Molecular Weight | 462.5 g/mol |

| IUPAC Name | (5S)-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one |

| CAS Number | Not available |

| PubChem CID | 45782987 |

| Standard InChI | InChI=1S/C24H30O9/c25-16-6-1-14(2-7-16)3-8-17(26)12-18(9-4-15-5-10-19(27)20(28)11-15)33-24-23(31)22(30)21(29)13-32-24/h1-2,5-7,10-11,18,21-25,27-31H,3-4,8-9,12-13H2/t18-,21+,22-,23+,24-/m0/s1 |

| Standard InChIKey | KQQLSXWIDDTWRR-RABNCREUSA-N |

| Isomeric SMILES | C1--INVALID-LINK--O--INVALID-LINK--O)O)CC(=O)CCC3=CC=C(C=C3)O)O)O">C@HO |

Structural Visualization:

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a solid at room temperature. Due to the presence of multiple hydroxyl groups and a glycosidic moiety, it is a moderately polar compound. This polarity renders it soluble in polar solvents such as methanol, ethanol, and mixtures of water and alcohol.

Biological Activities

Anti-inflammatory Activity

This compound, isolated from Alnus firma, has been shown to possess anti-inflammatory properties. It significantly inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Antioxidant Activity

The chemical structure of this compound, particularly the presence of a catechol (3,4-dihydroxyphenyl) group, suggests that it has antioxidant properties. Catechol moieties are known to be effective radical scavengers due to their ability to donate hydrogen atoms. However, structure-activity relationship studies indicate that its antioxidant capacity is moderate, especially when compared to related diarylheptanoids that contain two catechol groups.

Experimental Protocols

Isolation of this compound from Alnus firma

A general procedure for the isolation of diarylheptanoids from Alnus species is as follows:

-

Extraction: The dried and powdered plant material (e.g., bark or leaves) is extracted with a polar solvent, typically methanol or ethanol, at room temperature. The extraction is usually repeated multiple times to ensure maximum yield.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Diarylheptanoid glycosides like this compound are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Chromatographic Purification: The enriched fraction is subjected to a series of chromatographic techniques for the isolation of pure compounds. This often involves:

-

Column Chromatography: Using stationary phases like silica gel, Sephadex LH-20, or MCI gel with gradient elution systems of solvent mixtures (e.g., chloroform-methanol, ethyl acetate-methanol-water).

-

Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HMQC, HMBC) experiments to elucidate the detailed structure and stereochemistry.

-

Caption: General workflow for the isolation of this compound.

Signaling Pathways

The anti-inflammatory activity of this compound is associated with the inhibition of the nitric oxide (NO) production pathway in macrophages. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inducible nitric oxide synthase (iNOS) enzyme is upregulated, leading to a significant increase in NO production. This compound is thought to interfere with this pathway, likely by inhibiting the expression or activity of iNOS.

Caption: Proposed anti-inflammatory mechanism of this compound.

Conclusion

This compound is a diarylheptanoid glycoside with a well-defined chemical structure and promising anti-inflammatory and moderate antioxidant activities. This technical guide provides foundational information for researchers interested in exploring its therapeutic potential. Further studies are warranted to fully elucidate its mechanism of action, conduct comprehensive structure-activity relationship analyses, and evaluate its efficacy and safety in preclinical and clinical settings.

Alnuside A: A Comprehensive Technical Guide on its Natural Source, Discovery, and Biological Activity

Abstract

Alnuside A, a diarylheptanoid glycoside, has emerged as a noteworthy natural product with potential applications in pharmacology. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, discovery, and detailed experimental protocols for its isolation and characterization. Furthermore, this document elucidates its biological activities, particularly its role as a P-glycoprotein inhibitor and its antioxidant properties, supported by quantitative data and mechanistic pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by a C6-C7-C6 carbon skeleton. These compounds, found predominantly in the Betulaceae family, have garnered significant interest due to their diverse pharmacological activities. This compound is a prominent member of this class, distinguished by its glycosidic linkage. This guide aims to consolidate the current knowledge on this compound, presenting it in a structured and technically detailed manner.

Natural Source and Discovery

This compound is primarily isolated from various species of the genus Alnus, commonly known as alder. Its presence has been confirmed in the following species:

The discovery and initial structure elucidation of this compound were first reported by Kuroyanagi et al. in 2005 from the bark of Alnus japonica.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₀O₉ | [8] |

| Molecular Weight | 462.5 g/mol | [8] |

| Appearance | Solid | [8] |

| Solubility | Soluble in polar solvents like methanol, ethanol, and water-alcohol mixtures. | [8] |

Experimental Protocols

Isolation of this compound from Alnus Species

The following protocol is a generalized procedure based on methodologies reported for the isolation of diarylheptanoids from Alnus species.

4.1.1. Plant Material and Extraction

-

Air-dried and powdered bark of the Alnus species is subjected to extraction with methanol (MeOH) at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The this compound fraction is typically found in the EtOAc and n-BuOH soluble fractions.

4.1.2. Chromatographic Purification

-

The bioactive fraction is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of chloroform-methanol (e.g., 100:1 to 1:1, v/v) to yield several sub-fractions.

-

Fractions containing this compound, monitored by thin-layer chromatography (TLC), are pooled.

-

Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS (C18) column with a mobile phase of methanol-water or acetonitrile-water gradient.

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. This compound exhibits specific fragmentation patterns, with notable MS2 fragments at m/z 311 and 205, which are diagnostic for its identification.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR, along with 2D-NMR techniques (COSY, HMQC, HMBC), are employed to establish the connectivity of protons and carbons, confirming the diarylheptanoid skeleton and the position of the glycosidic linkage.

Antioxidant Activity Assay (DPPH Method)

The antioxidant potential of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

A stock solution of this compound is prepared in methanol.

-

A fresh solution of DPPH (e.g., 0.1 mM) in methanol is prepared.

-

Different concentrations of the this compound solution are added to the DPPH solution.

-

The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Ascorbic acid or Trolox is used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

Biological Activities and Signaling Pathways

P-glycoprotein Inhibition

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that is a key contributor to multidrug resistance (MDR) in cancer cells.

Mechanism of Action: P-gp actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. This compound is thought to non-competitively inhibit the function of P-gp, potentially by binding to an allosteric site on the transporter. This inhibition leads to an increased accumulation of anticancer drugs within the resistant cells, restoring their sensitivity to the treatment.

Antioxidant Activity

This compound exhibits moderate antioxidant activity, which is attributed to its chemical structure, particularly the presence of hydroxyl groups on the aromatic rings. These groups can donate hydrogen atoms to neutralize free radicals, thus mitigating oxidative stress.

Experimental Workflow for Antioxidant Activity Assessment:

Quantitative Data Summary

| Parameter | Value/Result | Method | Reference |

| Molecular Formula | C₂₄H₃₀O₉ | High-Resolution Mass Spectrometry | [8] |

| Molecular Weight | 462.5 g/mol | Mass Spectrometry | [8] |

| Diagnostic MS2 Fragments | m/z 311, 205 | Tandem Mass Spectrometry | [8] |

| P-glycoprotein Inhibition | Suppressed P-gp function, comparable to curcumin | Doxorubicin accumulation assay in MDR cells | [9] |

| Antioxidant Activity | Moderate | DPPH radical scavenging assay | [8] |

Conclusion

This compound stands out as a diarylheptanoid glycoside with significant therapeutic potential. Its ability to inhibit P-glycoprotein makes it a promising candidate for overcoming multidrug resistance in cancer therapy. Furthermore, its antioxidant properties suggest a role in mitigating oxidative stress-related pathologies. This guide provides a foundational resource for researchers and professionals, offering detailed methodologies and a summary of the current understanding of this compound's natural origins and biological functions. Further research is warranted to fully explore its pharmacological profile and potential clinical applications.

References

- 1. Secure Verification [nardus.mpn.gov.rs]

- 2. Hirsutanonol | CAS:41137-86-4 | Manufacturer ChemFaces [chemfaces.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iasworld.org [iasworld.org]

- 5. youtube.com [youtube.com]

- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals - [thieme-connect.com]

- 9. Mechanism of inhibition of P-glycoprotein mediated efflux by vitamin E TPGS: influence on ATPase activity and membrane fluidity | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

The Biological Activity of Alnuside A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnuside A, a diarylheptanoid glycoside isolated from plants of the Alnus genus, has garnered interest for its potential pharmacological activities. Diarylheptanoids from Alnus species, including Alnus japonica, have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, hepatoprotective, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of the known biological activities of this compound and structurally related compounds. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways to support further research and drug development efforts. While specific quantitative data for this compound is limited in the current literature, this guide contextualizes its potential activities based on studies of closely related diarylheptanoids and extracts from Alnus japonica.

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[3] These compounds are abundant in various species of the Betulaceae family, particularly the genus Alnus.[1] this compound is a glycoside derivative of a diarylheptanoid and has been isolated from Alnus japonica.[4] The diverse biological activities reported for diarylheptanoids make them promising candidates for the development of new therapeutic agents.[3] This document synthesizes the current understanding of the biological activities associated with this compound and its chemical relatives.

Data Presentation: Biological Activities of this compound and Related Compounds

While specific quantitative data for purified this compound is scarce in the reviewed literature, the following tables summarize the biological activities of closely related diarylheptanoids and extracts from Alnus japonica, providing a valuable comparative context.

Table 1: Antioxidant Activity of Diarylheptanoids from Alnus Species

| Compound/Extract | Assay | IC50 / Activity | Reference Compound | Source |

| Alnus japonica Extract | DPPH Radical Scavenging | Significant activity at 50 µM | Propyl gallate | [1] |

| Oregonin | Antioxidant Activity | Potent | N/A | [5] |

| Hirsutanonol | Antioxidant Activity | Potent | N/A | [5] |

| Myricanone | DPPH Radical Scavenging | Significant activity at 50 µM | Propyl gallate | [1] |

| (+)-S-Myricanol | DPPH Radical Scavenging | Significant activity at 50 µM | Propyl gallate | [1] |

Note: Compounds with two catechol structures generally show more potent antioxidative activity than those with one.[5]

Table 2: Anti-inflammatory Activity of Diarylheptanoids from Alnus Species

| Compound/Extract | Model/Assay | Dosage/Concentration | Effect | Reference Compound | Source |

| (+)-S-Myricanol | Carrageenan-induced rat paw edema | 10 mg/kg | Demonstrated anti-inflammatory effect | Indomethacin | [1] |

| Oregonin | COX-2 Expression (TPA-induced in MCF10A cells) | N/A | Significant inhibition | N/A | [6] |

| Hirsutanonol | COX-2 Expression (TPA-induced in MCF10A cells) | N/A | Significant inhibition | N/A | [6] |

| Alnus japonica Extract | Atopic Dermatitis-like lesions in NC/Nga mice | N/A | Suppressed skin inflammation | N/A | [2] |

Table 3: Anticancer and Cytotoxic Activity of Diarylheptanoids from Alnus Species

| Compound/Extract | Cell Line | IC50 / Effect | Source |

| Diarylheptanoids from Alnus glutinosa | Human non-small cell lung carcinoma (NCI-H460) | Varies by compound | [7] |

| Diarylheptanoids from Alnus glutinosa | Normal keratinocytes (HaCaT) | Varies by compound | [7] |

Table 4: Hepatoprotective Activity of Alnus japonica Extracts

| Extract | Model | Effect | Source |

| Alnus japonica Extract | Acetaminophen-induced hepatotoxicity in rats | Hepatoprotective and antioxidant effects | [3] |

| Alnus japonica Diarylheptanoids | General | Hepatoprotective compositions | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the biological activities of compounds like this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic Acid)

-

Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

-

Preparation of test and control solutions: Prepare a stock solution of the test compound and the positive control in the same solvent. Create a series of dilutions to determine the IC50 value.

-

Assay:

-

In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL).

-

Add varying concentrations of the test compound or positive control to the wells/cuvettes.

-

For the blank, add the solvent instead of the test compound.

-

-

Incubation: Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan (1% w/v in saline)

-

Test compound (this compound)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Vehicle (e.g., saline, carboxymethyl cellulose)

-

Plethysmometer or calipers

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Administration: Divide the animals into groups (control, positive control, and test groups with different doses of the compound). Administer the test compound and positive control orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: One hour after the administration of the compounds, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation: The percentage of inhibition of edema is calculated for each group using the following formula:

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compound (this compound)

-

Positive control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of the test compound and positive control. Include a vehicle-only control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as follows:

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.

Mechanism of Action: Western Blot for NF-κB Activation

Western blotting can be used to detect the levels of key proteins in a signaling pathway, such as the phosphorylation of p65, a subunit of NF-κB, which indicates its activation.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

LPS (lipopolysaccharide) to induce inflammation

-

Test compound (this compound)

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture the cells and pre-treat with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for a specific time (e.g., 30 minutes).

-

Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65 and a loading control like β-actin to determine the effect of the test compound on NF-κB activation.

Visualization of Potential Mechanisms of Action

Based on the biological activities of related diarylheptanoids, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation and cell proliferation. The following diagrams, generated using the DOT language, illustrate these potential mechanisms.

Workflow for Carrageenan-Induced Paw Edema Assay.

Workflow for DPPH Radical Scavenging Assay.

Hypothesized NF-κB signaling inhibition by this compound.

Hypothesized MAPK signaling modulation by this compound.

Conclusion and Future Directions

The available evidence suggests that this compound, as a member of the diarylheptanoid family from Alnus species, holds potential as a bioactive compound with antioxidant, anti-inflammatory, and possibly anticancer and hepatoprotective properties. The structural features of related diarylheptanoids, particularly the presence of catechol moieties, are strongly linked to their antioxidant capacity.[5] Furthermore, the observed anti-inflammatory effects of Alnus japonica extracts and their constituent diarylheptanoids point towards a likely mechanism involving the inhibition of key inflammatory pathways such as NF-κB and MAPK.[2][8]

However, a significant knowledge gap exists regarding the specific quantitative biological activities and precise molecular mechanisms of purified this compound. To advance the development of this compound as a potential therapeutic agent, future research should focus on:

-

Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

Systematic in vitro and in vivo studies to determine the IC50 values of this compound in a range of antioxidant, anti-inflammatory, and anticancer assays.

-

Detailed mechanistic studies, including western blot and other molecular biology techniques, to elucidate the specific targets of this compound within the NF-κB, MAPK, and other relevant signaling pathways.

-

Pharmacokinetic and toxicological profiling of this compound to assess its drug-like properties and safety.

By addressing these research questions, the full therapeutic potential of this compound can be more thoroughly understood, paving the way for its potential application in the prevention and treatment of a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20130072450A1 - Antioxidative and hepatoprotective compositions containing diarylheptanoids from alnus japonica - Google Patents [patents.google.com]

- 5. New diarylheptanoids from Alnus japonica and their antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of cyclooxygenase-2 expression by diarylheptanoids from the bark of Alnus hirsuta var. sibirica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Alnus japonica as a Source of Alnuside A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnus japonica, commonly known as Japanese alder, is a deciduous tree belonging to the Betulaceae family. It has a history of use in traditional medicine for various ailments. Modern phytochemical investigations have revealed that Alnus japonica is a rich source of bioactive compounds, particularly diarylheptanoids. Among these, alnuside A has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the extraction, isolation, and biological activities of this compound from Alnus japonica, tailored for researchers and professionals in drug development.

Extraction and Isolation of this compound

The isolation of this compound from Alnus japonica is a multi-step process involving extraction, fractionation, and chromatographic purification. While specific yields of this compound are not extensively reported in the literature, this section outlines a comprehensive protocol based on established methods for the isolation of diarylheptanoids from Alnus species.

Experimental Protocol: Extraction and Fractionation

-

Plant Material Collection and Preparation:

-

Collect fresh leaves or bark of Alnus japonica.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered plant material in methanol or ethanol (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 48-72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

-

Solvent Partitioning (Fractionation):

-

Suspend the crude extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The diarylheptanoids, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.[1]

-

Concentrate each fraction using a rotary evaporator.

-

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Subject the ethyl acetate or n-butanol fraction to silica gel column chromatography.

-

Stationary Phase: Silica gel (e.g., 70-230 mesh).

-

Mobile Phase: A gradient of chloroform-methanol or n-hexane-ethyl acetate is commonly used. Start with a non-polar solvent and gradually increase the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., UV light, anisaldehyde-sulfuric acid).

-

Pool fractions containing similar compound profiles.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using preparative or semi-preparative HPLC.

-

Column: A reversed-phase C18 (ODS) column is typically employed.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is common.

-

Detection: Monitor the elution profile using a UV detector, typically at wavelengths around 280 nm.

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound using analytical HPLC and its structure by spectroscopic methods (NMR, MS).

-

Quantitative Data

Biological Activities and Signaling Pathways

Diarylheptanoids from Alnus japonica, including this compound, have demonstrated a range of biological activities, primarily antioxidant and anti-inflammatory effects.

Antioxidant Activity and the Nrf2 Signaling Pathway

The antioxidant properties of diarylheptanoids are often attributed to their ability to scavenge free radicals and to modulate endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular resistance to oxidative stress.[2][3]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like certain diarylheptanoids, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

Caption: Nrf2 antioxidant response pathway activated by this compound.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Chronic inflammation is implicated in a multitude of diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Diarylheptanoids from Alnus species have been shown to inhibit NF-κB activation.

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and characterization of this compound from Alnus japonica.

Caption: Workflow for this compound isolation and analysis.

Conclusion

Alnus japonica represents a valuable natural source of the diarylheptanoid this compound. The protocols outlined in this guide provide a framework for its successful extraction and isolation. The antioxidant and anti-inflammatory properties of this compound, likely mediated through the Nrf2 and NF-κB pathways respectively, suggest its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile, establish quantitative yields from various sources, and explore its efficacy in preclinical models of diseases associated with oxidative stress and inflammation.

References

Preliminary Research on Alnuside A Bioactivity: A Technical Guide

Notice to the Reader: Extensive searches for "Alnuside A" have not yielded any specific scientific data or publications. It is possible that this is a novel or very recently isolated compound with research yet to be published, or that the name is a variant or potential misspelling of a more well-documented compound. One possibility, based on phonetic similarity, is Agnuside , an iridoid glycoside with established bioactivities. This guide will proceed by presenting a detailed overview of the known bioactivities of Agnuside, with the caveat that this information may not be applicable to "this compound". Researchers interested in "this compound" should first verify its chemical identity and structure.

Introduction to Agnuside

Agnuside is an iridoid glycoside that has been isolated from various plants, most notably from Vitex species. It is recognized for its potential therapeutic properties, particularly its anti-inflammatory and hormonal modulatory effects. This document provides a summary of the existing research on Agnuside's bioactivity, focusing on its mechanisms of action, supported by quantitative data from key studies.

Anti-inflammatory and Analgesic Activities

Agnuside has demonstrated significant anti-inflammatory and analgesic properties in several preclinical studies. The primary mechanism appears to be the downregulation of pro-inflammatory mediators and cytokines.

Quantitative Data on Anti-inflammatory Effects

| Model | Parameter Measured | Treatment | Dosage | Result | Reference |

| Carrageenan-induced rat paw edema | Paw volume | Agnuside | 1.56-12.50 mg/kg | Dose-dependent reduction in paw edema | [1] |

| Acetic acid-induced vascular permeability in mice | Evans blue dye leakage | Agnuside | Not specified | Inhibition of vascular permeability | [1] |

| Adjuvant-induced arthritis in rats | Arthritic score, Paw volume | Agnuside | 1.56-12.50 mg/kg | Significant suppression of arthritis | [1] |

| In vivo leukocyte migration | Leukocyte count in pleural exudate | Agnuside | Not specified | Inhibition of leukocyte migration | [1] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Male Wistar rats (150-200g).

-

Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Treatment: Agnuside is administered orally at doses of 1.56, 3.12, 6.25, and 12.50 mg/kg, 1 hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway

The anti-inflammatory action of Agnuside is believed to be mediated through the inhibition of key inflammatory signaling pathways.

Caption: Agnuside's potential inhibition of NF-κB and MAPK pathways.

Hormonal Modulation

Agnuside is also noted for its effects on the endocrine system, particularly its interaction with estrogen receptors.

Mechanism of Action

Agnuside exhibits estrogen-like activities by interacting with estrogen receptors (ER-alpha) and estrogen receptor-regulated progesterone receptors.[2] This interaction is thought to be the basis for its use in managing symptoms associated with premenstrual syndrome and menopause.[2]

Experimental Workflow for Assessing Estrogenic Activity

Caption: Experimental workflow for evaluating Agnuside's estrogenic effects.

Conclusion

While the bioactivity of "this compound" remains uncharacterized in publicly available scientific literature, the study of similar compounds like Agnuside provides a potential framework for future research. Agnuside demonstrates promising anti-inflammatory and hormonal modulatory effects, suggesting that if "this compound" is structurally related, it may possess a similar pharmacological profile. Further research is imperative to isolate, characterize, and evaluate the bioactivities of "this compound" to determine its therapeutic potential. Researchers are strongly encouraged to confirm the identity of their compound of interest before proceeding with biological assays.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnuside A, a prominent member of the diarylheptanoid glycoside family, has garnered significant interest within the scientific community for its potential therapeutic applications. Diarylheptanoids, characterized by two aromatic rings linked by a seven-carbon chain, are widely distributed in nature, particularly in plants of the Alnus genus (commonly known as alders). These compounds have demonstrated a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This technical guide provides an in-depth overview of this compound, its chemical classification, structurally related compounds, and a detailed examination of its biological activities, supported by quantitative data and experimental methodologies.

Chemical Classification and Structure

This compound is classified as a diarylheptanoid glycoside . Its structure consists of a 1,7-diphenylheptane skeleton, where one of the phenyl groups is substituted with a glycosidic moiety.

Molecular Formula: C₂₄H₃₀O₉[1]

Molecular Weight: 462.5 g/mol [1]

IUPAC Name: (5S)-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one[1]

The core structure of diarylheptanoids can be further categorized based on the substitution patterns on the aromatic rings and the heptane chain, as well as the nature of the glycosidic linkage.

Related Compounds

Several diarylheptanoids structurally related to this compound have been isolated from various Alnus species. These compounds often co-occur with this compound and exhibit a range of biological activities. Understanding the structure-activity relationships within this class of compounds is crucial for drug development.

Table 1: Structures of this compound and Related Diarylheptanoids

| Compound Name | Structure | Key Structural Differences from this compound |

| This compound | (5S)-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one | - |

| Hirsutanone | 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one | Lacks the glycosidic moiety and has a second dihydroxyphenyl group instead of a hydroxyphenyl group. |

| Hirsutanonol | (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one | Aglycone of this compound with a second dihydroxyphenyl group. |

| Oregonin | (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-(β-D-xylopyranosyloxy)heptan-3-one | Xylose sugar instead of glucose, and a second dihydroxyphenyl group. |

| Platyphylloside | 1,7-bis(4-hydroxyphenyl)heptan-3-one-5-O-β-D-glucopyranoside | Both aromatic rings are hydroxyphenyl groups. |

Biological Activities and Quantitative Data

Diarylheptanoids from Alnus species have been extensively studied for their pharmacological effects. The following tables summarize the quantitative data on their cytotoxic and anti-inflammatory activities.

Cytotoxic Activity

Table 2: Cytotoxic Activity (IC₅₀, µM) of Diarylheptanoids from Alnus japonica [2][3][4][5]

| Compound | Jurkat (Leukemia) | U937 (Leukemia) | THP-1 (Leukemia) | HL-60 (Leukemia) | HCT-15 (Colon Cancer) | Colo205 (Colon Cancer) |

| Hirsutanone | 11.37 | 19.87 | 27.03 | 33.59 | 39.34 | 43.91 |

| Oregonin | 22.16 | - | 46.87 | - | - | - |

Note: A lower IC₅₀ value indicates a higher cytotoxic activity. "-" indicates data not available.

Anti-inflammatory Activity

The anti-inflammatory effects of diarylheptanoids are often attributed to their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Table 3: Inhibition of NO and COX-2 Production (IC₅₀, µg/mL) by Diarylheptanoids from Alnus japonica [6]

| Compound Number (as per source) | Inhibition of NO Production | Inhibition of COX-2 Production |

| Compound 6 | 16.7 | 20.7 |

| Compound 7 | - | 25.7 |

| Compound 8 | 27.2 | 25.0 |

| Compound 9 | - | 27.3 |

| L-NMMA (Positive Control for NO) | 22.8 | - |

| Indomethacin (Positive Control for COX-2) | - | 26.2 |

Note: The specific structures for compounds 6, 7, 8, and 9 were not detailed in the abstract.

Signaling Pathways

Emerging evidence suggests that the biological activities of diarylheptanoids are mediated through the modulation of key cellular signaling pathways. Hirsutenone, a close structural analog of this compound's aglycone, has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.

Caption: Proposed mechanism of NF-κB inhibition by Hirsutenone.

Experimental Protocols

Isolation and Purification of Diarylheptanoids from Alnus Species

The following is a generalized protocol based on methodologies reported for the isolation of diarylheptanoids.[7][8]

1. Extraction:

-

Air-dried and powdered bark of the Alnus species is macerated with methanol at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The fractions are concentrated to yield respective sub-extracts.

3. Chromatographic Separation:

-

The ethyl acetate or butanol fraction, typically rich in diarylheptanoids, is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

4. High-Performance Liquid Chromatography (HPLC) Purification:

-

Fractions containing the compounds of interest are further purified by preparative reverse-phase HPLC (RP-HPLC).

-

A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

-

The purity and identity of the isolated compounds are confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: General workflow for the isolation of diarylheptanoids.

Conclusion

This compound and its related diarylheptanoids represent a promising class of natural products with significant potential for the development of novel therapeutic agents. Their diverse biological activities, particularly in the areas of oncology and inflammation, warrant further investigation. This technical guide provides a foundational understanding of the chemistry, biology, and experimental approaches related to this compound, serving as a valuable resource for researchers in the field of natural product drug discovery. Future research should focus on elucidating the precise molecular targets and mechanisms of action of this compound, as well as exploring its pharmacokinetic and pharmacodynamic properties in preclinical models.

References

- 1. Screening method for chromatographic analysis of diarylheptanoids in alder bark extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. Antiproliferative and Pro-Apoptotic Activity of Diarylheptanoids Isolated from the Bark of Alnus japonica in Human Leukemia Cell Lines [ugspace.ug.edu.gh]

- 4. worldscientific.com [worldscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitric oxide and prostaglandin E2 synthesis inhibitory activities of diarylheptanoids from the barks of Alnus japonica steudel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

Early Studies on the Isolation of Alnuside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational methodologies employed in the early studies for the isolation of alnuside A and related diarylheptanoid glycosides from plants of the Alnus genus. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the extraction, purification, and analytical techniques that have been pivotal in the study of these bioactive compounds.

Introduction to this compound and Diarylheptanoids

This compound is a diarylheptanoid glycoside, a class of natural products characterized by a 1,7-diphenylheptane skeleton. These compounds, isolated from various species of the Alnus (alder) genus, have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The isolation and characterization of these molecules are the critical first steps in harnessing their therapeutic potential. Early research into these compounds laid the groundwork for more advanced analytical and synthetic approaches.

Quantitative Data from Early Extraction Studies

Initial investigations into the extraction of diarylheptanoids from Alnus species focused on optimizing solvent systems to maximize the yield of target compounds. The following table summarizes the quantitative analysis of two prominent diarylheptanoids, oregonin and hirsutanone, from the bark of Alnus japonica using different extraction solvents. This data provides a comparative baseline for understanding extraction efficiency.

| Extraction Solvent | Oregonin Concentration (µg/mL) | Hirsutanone Concentration (µg/mL) |

| 100% Ethanol | 451.29 ± 14.80 | 17.75 ± 3.69 |

| 70% Ethanol | 503.11 ± 23.25 | 14.81 ± 5.80 |

| 70% Methanol | 644.12 ± 16.01 | 18.41 ± 3.99 |

| Water | 610.02 ± 10.34 | 18.29 ± 2.58 |

Experimental Protocols: A Composite Methodology

The following protocols are a synthesis of methodologies reported in early studies on the isolation of diarylheptanoid glycosides from Alnus species. They represent a generalized workflow that can be adapted for the specific isolation of this compound.

Plant Material and Extraction

-

Plant Material: The bark of Alnus species, such as Alnus japonica, is collected and air-dried. The dried bark is then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction:

-

The powdered bark is subjected to exhaustive extraction with methanol or ethanol at room temperature.

-

Alternatively, a Soxhlet apparatus can be used for a more efficient extraction process.

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Fractionation of the Crude Extract

The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The diarylheptanoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

-

Silica Gel Column Chromatography:

-

The enriched fraction (e.g., ethyl acetate fraction) is subjected to silica gel column chromatography.

-

A gradient elution system is employed, starting with a non-polar solvent like chloroform and gradually increasing the polarity with the addition of methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compounds.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions from the silica gel column that show the presence of diarylheptanoids are further purified on a Sephadex LH-20 column.

-

Methanol is typically used as the mobile phase. This step is effective in separating compounds based on their molecular size and polarity.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved using preparative reversed-phase HPLC (RP-HPLC).

-

Column: A C18 (ODS) column is commonly used.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with the addition of a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

-

Detection: UV detection at wavelengths around 280 nm is suitable for aromatic compounds like diarylheptanoids.

-

Analytical Methods for Quantification

For the quantitative analysis of this compound and related compounds in extracts and fractions, High-Performance Thin-Layer Chromatography (HPTLC) and HPLC are employed.

-

HPTLC Method:

-

Stationary Phase: Silica gel 60 F254 HPTLC plates.

-

Mobile Phase: A mixture of chloroform, methanol, and formic acid (e.g., 75:25:2, v/v/v).

-

Detection: Post-chromatographic derivatization with a vanillin-sulfuric acid reagent followed by densitometric analysis at a specific wavelength (e.g., 610 nm).

-

-

HPLC Method:

-

Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm).

-

Mobile Phase: A gradient elution with Solvent A (water/methanol/acetic acid; 890:100:10, v/v/v) and Solvent B (methanol).

-

Flow Rate: 1 mL/min.

-

Detection: UV detector.

-

Visualization of the Isolation Workflow

The following diagrams illustrate the key processes in the isolation of this compound.

Caption: General workflow for the isolation of this compound from Alnus bark.

Caption: Analytical pathways for the quantification of this compound.

Structural Elucidation

Once isolated, the structure of this compound is elucidated using a combination of spectroscopic techniques. These include:

-

Ultraviolet (UV) Spectroscopy: To identify the presence of aromatic chromophores.

-

Infrared (IR) Spectroscopy: To determine the presence of functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of all atoms in the molecule and to determine its stereochemistry.

The collective interpretation of data from these analytical methods allows for the unambiguous assignment of the structure of this compound. This foundational knowledge is indispensable for subsequent research into its biological activities and potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for the Extraction of Alnuside A from Alnus japonica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnus japonica, commonly known as Japanese alder, is a rich source of various bioactive compounds, including a class of diarylheptanoids with potential therapeutic applications. Among these, Alnuside A has garnered interest for its potential pharmacological activities. These application notes provide a comprehensive overview of the extraction and purification of this compound from Alnus japonica, supported by quantitative data and detailed experimental protocols based on available literature for structurally related compounds.

Data Presentation

| Extraction Solvent | Oregonin Concentration (µg/mL) | Hirsutanone Concentration (µg/mL) | Reference |

| 70% Methanol | 644.12 ± 16.01 | 18.41 ± 3.99 | [1] |

| Water | 610.02 ± 10.34 | 18.29 ± 2.58 | [1] |

| 70% Ethanol | 503.11 ± 23.25 | 14.81 ± 5.80 | [1] |

| 100% Ethanol | 451.29 ± 14.80 | 17.75 ± 3.69 | [1] |

Table 1: Concentration of Oregonin and Hirsutanone in Alnus japonica extracts using different solvents. Data from a study on the quantitative analysis of these compounds can guide solvent selection for this compound extraction.[1]

Based on this data, 70% methanol appears to be the most effective solvent for extracting the highest quantity of these diarylheptanoids.

Experimental Protocols

The following protocols are synthesized from methodologies reported for the extraction and isolation of diarylheptanoids from Alnus species.

Protocol 1: Extraction of Crude Diarylheptanoid-Rich Fraction

This protocol describes the initial extraction of a crude fraction containing this compound from Alnus japonica plant material.

Materials:

-

Dried and powdered Alnus japonica (stem bark or leaves)

-

70% Methanol (MeOH)

-

Rotary evaporator

-

Filter paper

-

Beakers and flasks

Procedure:

-

Maceration: Weigh 100 g of dried, powdered Alnus japonica plant material and place it in a large flask.

-

Add 1 L of 70% methanol to the flask.

-

Seal the flask and allow it to macerate for 72 hours at room temperature with occasional shaking.

-

Filtration: Filter the mixture through filter paper to separate the extract from the plant residue.

-

Re-extraction: Repeat the maceration process with the plant residue two more times with fresh 70% methanol to ensure exhaustive extraction.

-

Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

Protocol 2: Solvent Partitioning for Fractionation

This protocol is for the fractionation of the crude extract to enrich the diarylheptanoid content.

Materials:

-

Crude methanolic extract from Protocol 1

-

Distilled water

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Separatory funnel

Procedure:

-

Suspension: Suspend the crude methanolic extract in 500 mL of distilled water.

-

Ethyl Acetate Partitioning: Transfer the aqueous suspension to a separatory funnel and add 500 mL of ethyl acetate.

-

Shake the funnel vigorously and then allow the layers to separate.

-

Collect the upper ethyl acetate layer. Repeat this partitioning step two more times with fresh ethyl acetate.

-

Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the EtOAc-soluble fraction.

-

n-Butanol Partitioning: To the remaining aqueous layer, add 500 mL of n-butanol.

-

Perform the partitioning as described in steps 3 and 4 to obtain the n-BuOH-soluble fraction.

-

Concentrate the n-butanol fractions to yield the n-BuOH-soluble fraction. Diarylheptanoids like this compound are typically found in the ethyl acetate and/or n-butanol fractions.

Protocol 3: Isolation of this compound by Chromatographic Techniques

This protocol outlines the purification of this compound from the enriched fraction using column chromatography and preparative HPLC.

Materials:

-

EtOAc or n-BuOH fraction from Protocol 2

-

Silica gel (for column chromatography)

-

Appropriate solvent system for elution (e.g., a gradient of chloroform-methanol)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile and water (HPLC grade)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Silica Gel Column Chromatography:

-

Dissolve the dried EtOAc or n-BuOH fraction in a minimal amount of methanol.

-

Adsorb this onto a small amount of silica gel and dry it.

-

Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 100% chloroform).

-

Load the dried sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Collect fractions and monitor them by TLC to identify those containing this compound.

-

-

Preparative HPLC:

-

Combine the fractions containing this compound from the column chromatography and concentrate them.

-

Dissolve the concentrated sample in the HPLC mobile phase.

-

Inject the sample into a preparative HPLC system equipped with a C18 column.

-

Elute with an isocratic or gradient system of acetonitrile and water. The exact conditions will need to be optimized based on the specific instrument and column.

-

Monitor the elution profile with a UV detector (typically around 280 nm for diarylheptanoids).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated this compound using analytical HPLC and its identity through spectroscopic methods like NMR and MS.

-

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and isolation of this compound from Alnus japonica.

Workflow for this compound extraction and purification.

Potential Signaling Pathway

While the specific signaling pathway for this compound is not yet fully elucidated, studies on other diarylheptanoids from Alnus species suggest a likely mechanism of action through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a key role in inflammation.[2]

Putative anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols for the Isolation and Purification of Alnuside A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the isolation and purification of alnuside A, a diarylheptanoid glycoside found in plants of the Alnus genus. The protocols outlined below are based on established techniques for the separation of structurally related natural products.

Introduction

This compound is a diarylheptanoid glycoside that, along with other related compounds, has been isolated from the bark and leaves of various alder species (Alnus spp.), such as Alnus glutinosa and Alnus japonica. Diarylheptanoids are a class of plant secondary metabolites that have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential chemopreventive properties. The purification of this compound is essential for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.

This document provides detailed protocols for the extraction, preliminary separation, and final purification of this compound, along with methods for assessing its purity.

Overview of the Isolation and Purification Workflow

The general workflow for isolating this compound involves a multi-step process beginning with the extraction from plant material, followed by chromatographic separation techniques to isolate the target compound from a complex mixture of phytochemicals.

Caption: General workflow for the isolation and purification of this compound.

Experimental Protocols

Plant Material and Extraction

The bark of Alnus glutinosa (black alder) is a known source of this compound. The extraction process aims to efficiently remove the diarylheptanoid glycosides from the plant matrix.

Protocol 3.1.1: Microwave-Assisted Water Extraction (MAWE)

This method is a green and efficient technique for extracting polar compounds like glycosides.

-

Preparation of Plant Material: Dry the Alnus glutinosa bark at 40-50°C and grind it into a fine powder (20-40 mesh).

-

Extraction:

-

Mix the powdered bark with deionized water in a solid-to-liquid ratio of 1:10 (w/v) in a microwave-transparent vessel.

-

Place the vessel in a microwave extractor.

-

Heat the mixture to 90°C and maintain this temperature for 15 minutes with continuous stirring.

-

Allow the mixture to cool to room temperature.

-

-

Filtration and Concentration:

-

Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude aqueous extract.

-

Lyophilize the concentrated extract to yield a dry powder.

-

Protocol 3.1.2: Methanol Extraction

A conventional solvent extraction method.

-

Preparation of Plant Material: Prepare the dried and powdered Alnus glutinosa bark as described in Protocol 3.1.1.

-

Extraction:

-

Macerate the powdered bark with methanol (1:10 w/v) at room temperature for 24 hours with occasional shaking.

-

Filter the mixture and collect the methanol extract.

-

Repeat the extraction process twice more with fresh methanol.

-

-

Concentration:

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanol extract.

-

Preliminary Purification: Silica Gel Column Chromatography

This step aims to separate the crude extract into fractions to enrich the diarylheptanoid glycosides.

Protocol 3.2.1: Fractionation of the Crude Extract

-

Column Packing:

-

Prepare a slurry of silica gel (60-120 mesh) in a suitable non-polar solvent (e.g., n-hexane).

-

Pack a glass column (e.g., 5 cm diameter, 50 cm length) with the silica gel slurry.

-

Wash the packed column with the starting mobile phase.

-

-

Sample Loading:

-

Adsorb the crude extract (e.g., 10 g) onto a small amount of silica gel (e.g., 20 g) by dissolving the extract in methanol, adding the silica gel, and evaporating the solvent to dryness.

-

Carefully load the dried sample-silica gel mixture onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a stepwise gradient of increasing polarity. A typical solvent system would be a mixture of chloroform and methanol.

-

Start with 100% chloroform and gradually increase the proportion of methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% methanol).

-

Collect fractions of a fixed volume (e.g., 100 mL).

-

-

Fraction Analysis:

-

Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualizing with a UV lamp (254 nm) and/or by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).

-

Combine the fractions containing similar compound profiles, particularly those showing the presence of diarylheptanoid glycosides. The fractions containing this compound are typically eluted with the more polar solvent mixtures.

-

Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution technique used to isolate pure this compound from the enriched fraction.

Protocol 3.3.1: Isolation of this compound

-

Sample Preparation: Dissolve the diarylheptanoid-enriched fraction in the HPLC mobile phase (initial conditions) and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.

-

Gradient Program: A linear gradient from 10% to 40% A over 40 minutes is a typical starting point. The gradient should be optimized based on the separation of the target compound from impurities.

-

Flow Rate: A typical flow rate for a preparative column of this size is 10-20 mL/min.

-

Detection: UV detection at 280 nm.

-

Injection Volume: This will depend on the concentration of the sample and the loading capacity of the column.

-

-

Fraction Collection: Collect the peak corresponding to the retention time of this compound. The retention time can be predetermined using an analytical HPLC system with a reference standard if available, or by analyzing the collected fractions.

-

Post-Purification Processing:

-

Evaporate the solvent from the collected fraction under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain pure this compound as a powder.

-

Data Presentation

The following tables summarize illustrative quantitative data for the isolation of diarylheptanoids from Alnus glutinosa bark. Note that specific yields for this compound are not widely reported; therefore, data for total diarylheptanoids and the major component, oregonin, are presented as a reference.

Table 1: Extraction Yields of Diarylheptanoids from Alnus glutinosa Bark

| Extraction Method | Solvent | Extraction Time | Temperature | Total Phenol Content (g GAE/g extract) | Diarylheptanoid Content (g/g extract) |

| Maceration | Methanol | 24 h | Room Temp. | ~0.60 | ~0.50 |

| Microwave-Assisted | Water | 15 min | 90°C | ~0.71[1] | ~0.65[1] |

GAE: Gallic Acid Equivalents

Table 2: Illustrative Purification Data for a Diarylheptanoid Glycoside (Oregonin) from Alnus spp.

| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |

| Methanol Extraction | Dried Bark | Crude Extract | 15-20 | ~5-10 |

| Silica Gel Chromatography | Crude Extract | Enriched Fraction | 30-40 (of crude) | ~50-60 |

| Preparative HPLC | Enriched Fraction | Pure Oregonin | 50-60 (of enriched fraction) | >98 |

Note: The data in Table 2 are estimates based on typical yields for natural product isolation and are provided for illustrative purposes. Actual yields may vary depending on the plant material and experimental conditions.

Purity Assessment

The purity of the isolated this compound should be assessed using analytical techniques.

Analytical High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Detection: UV-Vis or Photodiode Array (PDA) detector to check for peak purity.

-

Purity Calculation: The purity is typically calculated based on the peak area percentage of the target compound in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the structure of the isolated compound and to assess its purity. The absence of significant impurity signals in the NMR spectra is a strong indicator of high purity. Quantitative NMR (qNMR) can also be employed for an absolute purity determination.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the purification process, highlighting the increasing purity at each step.

Caption: Logical flow of the purification process and the corresponding increase in purity.

Conclusion

The protocols described in these application notes provide a robust framework for the successful isolation and purification of this compound from Alnus species. The combination of an efficient extraction method, such as microwave-assisted water extraction, followed by sequential chromatographic steps, is effective in obtaining the pure compound. The purity of the final product should always be verified using appropriate analytical techniques. These purified compounds can then be used for further biological and pharmacological studies.

References

Application Notes & Protocols: Quantification of Alnuside A using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of alnuside A, a cyclic diarylheptanoid glycoside, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocol outlines instrumentation, sample preparation, chromatographic conditions, and a comprehensive guide to method validation. The provided information is intended to facilitate the accurate and precise quantification of this compound in various sample matrices, particularly in natural product extracts and pharmaceutical formulations.

Introduction

This compound is a diarylheptanoid found in various plant species of the Alnus genus (Betulaceae family). Diarylheptanoids are a class of plant secondary metabolites that have garnered significant interest due to their diverse pharmacological activities. Accurate and reliable quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This application note presents a robust HPLC method suitable for this purpose.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile and water. Formic acid or acetic acid for mobile phase modification.

-

Reference Standard: this compound (purity ≥98%).

-

Sample Preparation: Standard laboratory equipment for extraction (e.g., ultrasonic bath, centrifuge) and filtration (0.45 µm or 0.22 µm syringe filters).

Preparation of Solutions

-

Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or a mixture of methanol and water to obtain a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

-

Sample Preparation (from plant material):

-

Accurately weigh the powdered plant material.

-

Extract the material with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or another appropriate extraction technique.

-

Centrifuge the extract to pellet the solid material.

-

Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter prior to injection into the HPLC system.

-

HPLC Method

The following table summarizes the recommended HPLC conditions for the quantification of this compound.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | See Table 2 for a typical gradient profile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 250 nm (based on typical UV absorbance for cyclic diarylheptanoids[1]) |

Table 1: Recommended HPLC Conditions for this compound Quantification

A gradient elution is recommended to ensure good separation of this compound from other components in complex mixtures.

| Time (min) | %A (0.1% Formic Acid in Water) | %B (Acetonitrile) |

| 0 | 90 | 10 |

| 20 | 60 | 40 |

| 30 | 40 | 60 |

| 35 | 10 | 90 |

| 40 | 10 | 90 |

| 41 | 90 | 10 |

| 50 | 90 | 10 |

Table 2: Example of a Gradient Elution Profile

Method Validation

To ensure the reliability of the quantitative data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis, comparison of retention times and UV spectra with a reference standard. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | R² > 0.999 for the calibration curve. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the expected sample concentration. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for spiked samples. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | RSD ≤ 2% for repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, column temperature, and mobile phase composition. |

Table 3: HPLC Method Validation Parameters and Typical Acceptance Criteria

Diagrams

References

Application Note: Analysis of Alnuside A using Mass Spectrometry

Abstract

This application note provides a detailed protocol for the identification and quantification of Alnuside A, a diarylheptanoid glycoside, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The described methodologies are intended for researchers, scientists, and drug development professionals working with natural products. The protocol covers sample preparation, LC separation, and MS/MS detection parameters. Additionally, a representative signaling pathway potentially modulated by this compound is illustrated.

Introduction